tert-Butyl((5-iodo-2-methylbenzyl)oxy)dimethylsilane
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Overview
Description
tert-Butyl((5-iodo-2-methylbenzyl)oxy)dimethylsilane is a chemical compound with the molecular formula C14H23IOSi. It is an organosilicon compound that features a tert-butyl group, an iodo-substituted benzyl group, and a dimethylsilane moiety. This compound is often used in organic synthesis, particularly in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((5-iodo-2-methylbenzyl)oxy)dimethylsilane typically involves the reaction of 5-iodo-2-methylbenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction conditions must be carefully controlled to avoid side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((5-iodo-2-methylbenzyl)oxy)dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organolithium compounds. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, cyano, or organometallic derivatives.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products include deiodinated compounds or modified silane derivatives.
Scientific Research Applications
tert-Butyl((5-iodo-2-methylbenzyl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and in the development of new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl((5-iodo-2-methylbenzyl)oxy)dimethylsilane depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction.
Comparison with Similar Compounds
tert-Butyl((5-iodo-2-methylbenzyl)oxy)dimethylsilane can be compared with other similar compounds, such as:
tert-Butyl((4-iodo-2-methylbenzyl)oxy)dimethylsilane: Similar structure but with the iodine atom in a different position on the benzyl ring.
tert-Butyl((5-bromo-2-methylbenzyl)oxy)dimethylsilane: Similar structure but with a bromine atom instead of iodine.
tert-Butyl((5-iodo-2-ethylbenzyl)oxy)dimethylsilane: Similar structure but with an ethyl group instead of a methyl group on the benzyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can participate in unique chemical reactions and provide distinct reactivity compared to its analogs.
Properties
IUPAC Name |
tert-butyl-[(5-iodo-2-methylphenyl)methoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23IOSi/c1-11-7-8-13(15)9-12(11)10-16-17(5,6)14(2,3)4/h7-9H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKNILKEDRZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CO[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23IOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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